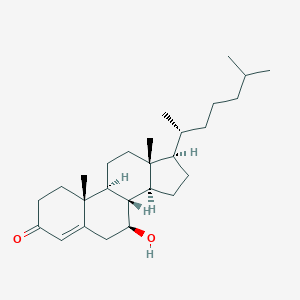

7beta-Hydroxy-4-cholesten-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-BXLWXSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415292 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25876-54-4 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 7 Hydroxy 4 Cholesten 3 One Isomers

Initial Enzymatic Conversions from Cholesterol (Primarily 7α-Hydroxy-4-cholesten-3-one)

The journey from cholesterol to bile acids begins with two critical enzymatic steps that yield 7α-hydroxy-4-cholesten-3-one.

Following its formation, 7α-hydroxycholesterol is acted upon by the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase, or HSD3B7. nih.govmedlineplus.govreactome.org This enzyme is responsible for the second step in the pathway, converting 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one. medlineplus.govnih.gov The reaction involves the oxidation of the 3β-hydroxyl group and a simultaneous isomerization of the double bond from the Δ5 to the Δ4 position. capes.gov.brnih.gov Genetic mutations in the HSD3B7 gene can impair this conversion, leading to a buildup of 7α-hydroxycholesterol and the development of congenital bile acid synthesis defects. medlineplus.gov

Downstream Metabolism to Primary Bile Acids (Primarily 7α-Hydroxy-4-cholesten-3-one)

Once formed, 7α-hydroxy-4-cholesten-3-one stands at a critical branch point, from which its metabolic fate diverges towards the synthesis of the two major primary bile acids: cholic acid and chenodeoxycholic acid. nih.govwikipedia.org

The pathway leading to cholic acid is determined by the action of another cytochrome P450 enzyme, sterol 12α-hydroxylase (CYP8B1). nih.gov This enzyme introduces a second hydroxyl group at the 12α position of 7α-hydroxy-4-cholesten-3-one, converting it to 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgresearchgate.net This 12α-hydroxylation step is the committing step for cholic acid synthesis. nih.govwikipedia.org The resulting molecule then undergoes several further modifications to become cholic acid, one of the two primary bile acids in humans. wikipedia.orgnih.gov

In the absence of CYP8B1 activity, 7α-hydroxy-4-cholesten-3-one is directed down the pathway to form chenodeoxycholic acid. nih.govwikipedia.org This route involves the conversion of 7α-hydroxy-4-cholesten-3-one into precursors like 5β-cholestane-3α,7α-diol, which are then further metabolized to yield chenodeoxycholic acid, the other major primary bile acid. wikipedia.orgnih.gov Therefore, the presence or absence of CYP8B1 activity is the key determinant for the relative production of cholic acid versus chenodeoxycholic acid. nih.gov

Experimental studies have highlighted the significance of these pathways. In a patient with cerebrotendinous xanthomatosis, intravenously administered [G-3H]7α-hydroxy-4-cholesten-3-one was shown to be converted into both cholic acid and chenodeoxycholic acid. nih.gov In contrast, [4-14C]4-cholesten-3-one was primarily converted to cholestanol (B8816890), indicating that 7α-hydroxy-4-cholesten-3-one is a committed precursor for bile acids and not cholestanol. nih.gov

Further research in mouse models has demonstrated the critical roles of these enzymes. In mice lacking the Cyp7a1 gene (Cyp7a1−/−), a significant reduction in the mRNA levels of alpha-methylacyl-CoA racemase (Amacr), an enzyme involved in the final steps of bile acid synthesis, was observed. nih.gov Studies using sweroside (B190387) in mouse models of cholestasis showed that the compound could significantly downregulate the expression of genes involved in bile acid synthesis, including Cyp7a1, Cyp8b1, and Hsd3b7, thereby alleviating liver injury. frontiersin.org

Compound Information Table

| Compound Name | Abbreviation | Key Role |

| 7α-Hydroxy-4-cholesten-3-one | C4 | Central intermediate in the classic bile acid synthesis pathway. nih.govnih.gov |

| Cholesterol | Starting molecule for bile acid synthesis. wikipedia.org | |

| 7α-Hydroxycholesterol | Product of CYP7A1 action on cholesterol; precursor to C4. nih.govmedlineplus.gov | |

| Cholic Acid | CA | A primary bile acid, its synthesis requires CYP8B1. nih.govwikipedia.org |

| Chenodeoxycholic Acid | CDCA | A primary bile acid, formed in the absence of CYP8B1 activity. nih.govwikipedia.org |

| 7α,12α-dihydroxy-4-cholesten-3-one | Intermediate in the synthesis of cholic acid from C4. wikipedia.org | |

| 5β-cholestane-3α,7α-diol | An intermediate in the synthesis of chenodeoxycholic acid from C4. wikipedia.org | |

| Cholestanol | A neutral sterol; not a major product of C4 metabolism. nih.gov |

Enzyme Information Table

| Enzyme Name | Gene | Abbreviation | Function |

| Cholesterol 7α-hydroxylase | CYP7A1 | CYP7A1 | Catalyzes the rate-limiting first step of the classic pathway: Cholesterol → 7α-hydroxycholesterol. nih.govwikipedia.org |

| 3β-Hydroxy-Δ5-C27-steroid oxidoreductase/isomerase | HSD3B7 | HSD3B7 | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. medlineplus.govreactome.org |

| Sterol 12α-hydroxylase | CYP8B1 | CYP8B1 | Commits 7α-hydroxy-4-cholesten-3-one to the cholic acid synthesis pathway via 12α-hydroxylation. nih.govwikipedia.org |

Formation and Metabolism of 7β-Hydroxy-4-cholesten-3-one

The biosynthesis and metabolic fate of 7β-hydroxy-4-cholesten-3-one present a contrasting picture to its more extensively studied 7α-isomer. While the 7α-stereoisomer is a well-established intermediate in the primary bile acid synthesis pathway, the formation of the 7β-counterpart appears to occur through alternative, and potentially non-enzymatic, routes.

Enzymatic Pathways Leading to the 7β-Stereoisomer

The direct enzymatic 7β-hydroxylation of cholesterol to form 7β-hydroxycholesterol, the precursor to 7β-hydroxy-4-cholesten-3-one, has not been definitively identified. nih.gov Instead, evidence suggests that the formation of 7β-hydroxycholesterol may primarily occur through non-enzymatic oxidation of cholesterol. nih.gov However, once formed, 7β-hydroxycholesterol can be enzymatically converted to other steroids.

A potential indirect enzymatic pathway involves the interconversion of 7-ketocholesterol (B24107). 7-ketocholesterol can be formed from 7β-hydroxycholesterol through the action of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). bioscientifica.com Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reduction of 7-ketocholesterol to yield 7β-hydroxycholesterol. bioscientifica.com

Furthermore, studies on human liver microsomes and mitochondria have indicated the potential for the formation of 7β-hydroxylated bile acid precursors from 27-hydroxycholesterol, albeit in smaller quantities compared to their 7α-hydroxylated counterparts. nih.gov It has been suggested that an epimerizing enzyme present in the mitochondrial fraction may convert 7α-hydroxy-Δ5 intermediates into the corresponding 7β-hydroxysteroids, likely proceeding through a 7-oxosteroid intermediate. nih.gov

Once 7β-hydroxycholesterol is present, its subsequent conversion to 7β-hydroxy-4-cholesten-3-one is likely catalyzed by a 3β-hydroxy-Δ5-steroid dehydrogenase. This enzyme would be responsible for the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position.

Metabolic Fate and Distinction from the 7α-Isomer

The primary distinction in the metabolic pathways of the 7α- and 7β-isomers of hydroxy-4-cholesten-3-one lies in their initial formation and their roles in bile acid synthesis. The formation of 7α-hydroxy-4-cholesten-3-one is a key, rate-limiting step in the classic bile acid synthesis pathway, initiated by the stereospecific enzymatic 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1). nih.govwikipedia.org

In contrast, the formation of 7β-hydroxy-4-cholesten-3-one is not considered part of the main bile acid synthesis pathway. Its metabolic fate is less clearly defined, but it is not a direct precursor to the primary bile acids, cholic acid and chenodeoxycholic acid, in the same manner as the 7α-isomer. The metabolism of 7α-hydroxy-4-cholesten-3-one proceeds through further enzymatic modifications, including 12α-hydroxylation to form precursors for cholic acid. wikipedia.org The downstream metabolic products of 7β-hydroxy-4-cholesten-3-one are not as well characterized.

The distinction is also evident in their relative abundance. The enzymatic pathway for the 7α-isomer ensures a regulated and significant production for bile acid synthesis, whereas the formation of the 7β-isomer appears to be a minor and less regulated process.

Enzymatic Regulation and Molecular Control Mechanisms in 7 Hydroxy 4 Cholesten 3 One Pathways

Regulation of Cholesterol 7α-Hydroxylase (CYP7A1) Activity

The body maintains a stable pool of bile acids through a sophisticated negative feedback system that primarily targets the CYP7A1 enzyme. researchgate.netresearchgate.net When bile acid levels in the liver rise, they activate the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acids. researchgate.netresearchgate.netoup.com Activated FXR then induces the expression of another protein, the small heterodimer partner (SHP). researchgate.netresearchgate.net SHP, in turn, inhibits the transcriptional activity of key activators of the CYP7A1 gene, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). nih.govresearchgate.netresearchgate.net This cascade effectively suppresses the production of CYP7A1, thereby reducing the synthesis of new bile acids. researchgate.net

In the intestine, a similar mechanism exists where bile acids activate intestinal FXR, which then stimulates the release of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in rodents). researchgate.netnih.gov FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes. researchgate.netnih.gov This binding event triggers intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) and ERK1/2 pathways, which also lead to the repression of CYP7A1 gene transcription. researchgate.netoup.comnih.gov Consequently, serum concentrations of C4 are inversely correlated with the return of bile acids to the liver; high concentrations reflect increased bile acid synthesis, often due to malabsorption and reduced feedback inhibition. wikipedia.orgnih.gov

The synthesis of bile acids is not constant throughout the day but follows a distinct diurnal rhythm, a pattern that is reflected in the circulating levels of C4. wikipedia.orgnih.gov This makes serum C4 a valuable biomarker for monitoring the dynamic activity of CYP7A1 in both animal and human studies. nih.gov

In humans, research has shown that bile acid synthesis, and therefore serum C4 levels, exhibits a marked diurnal variation that is asynchronous with cholesterol synthesis. nih.gov Studies measuring C4 levels at frequent intervals over a 24-hour period revealed two distinct peaks during the daytime, one around 1:00 PM and a second around 9:00 PM, with levels declining overnight. nih.gov This pattern is in stark contrast to cholesterol synthesis, which peaks at night. nih.gov This finding highlights a significant species variation, as rodents display a different rhythm where both cholesterol and bile acid synthesis peak synchronously around midnight. nih.gov The diurnal changes in C4 are maintained even in individuals who have had their gallbladder removed (cholecystectomized subjects), indicating the rhythm is driven by hepatic synthesis rates rather than gallbladder emptying. nih.gov

Table 1: Diurnal Variation of 7α-Hydroxy-4-cholesten-3-one (C4) in Humans

This table summarizes findings from research on the daily fluctuations of serum C4 levels, a marker for bile acid synthesis.

| Parameter | Observation in Human Models | Reference |

|---|---|---|

| Peak Levels | Two distinct peaks observed during the daytime (approx. 1:00 PM and 9:00 PM). | nih.gov |

| Trough Levels | Levels decline during the night and return to baseline in the morning. | nih.gov |

| Relationship to Cholesterol Synthesis | Asynchronous; cholesterol synthesis peaks at night. | nih.gov |

| Driving Factor | Driven by the rate of hepatic bile acid synthesis, independent of gallbladder function. | nih.gov |

Involvement of Other Cytochrome P450 Enzymes (e.g., CYP27A1, CYP3A11) in Related Sterol Metabolism

While CYP7A1 initiates the classical pathway, other cytochrome P450 enzymes play crucial roles in subsequent steps and in alternative pathways of sterol metabolism, with C4 being a key substrate or modulator.

The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is a critical enzyme in the bile acid synthesis pathway, responsible for oxidizing the sterol side chain. medlineplus.govwikipedia.org Research has shown that C4 is a highly effective substrate for human CYP27A1, being hydroxylated at a much higher rate than cholesterol itself. nih.gov In conditions where CYP27A1 is deficient, such as in the genetic disorder cerebrotendinous xanthomatosis (CTX), the normal bile acid synthesis pathway is impaired. nih.govmdpi.com This impairment leads to a significant upregulation of CYP7A1 activity due to the lack of negative feedback from bile acids, resulting in a dramatic accumulation of upstream intermediates, including C4. mdpi.comnih.gov

The enzyme CYP3A11 (the mouse ortholog of human CYP3A4) is another P450 enzyme involved in sterol metabolism. nih.gov Studies in mouse models have revealed that elevated levels of C4 can activate the pregnane (B1235032) X receptor (PXR). nih.govnih.gov This activation, in turn, upregulates the expression of Cyp3a11. nih.govnih.gov Research has confirmed that CYP3A11 possesses sterol 26-hydroxylase activity, providing an alternative route for sterol metabolism, which may be significant in pathological states like CTX. nih.govresearchgate.net

Table 2: Role of Cytochrome P450 Enzymes in Metabolism Related to 7α-Hydroxy-4-cholesten-3-one (C4)

This table outlines the function of key P450 enzymes that interact with or are influenced by C4.

| Enzyme | Function in Sterol Metabolism | Relationship with 7α-Hydroxy-4-cholesten-3-one (C4) | Reference |

|---|---|---|---|

| CYP7A1 | Rate-limiting enzyme in the classical bile acid synthesis pathway; converts cholesterol to 7α-hydroxycholesterol. | Its activity directly determines the production rate of C4. | nih.govnih.gov |

| CYP27A1 | Mitochondrial enzyme that oxidizes the sterol side chain in bile acid synthesis. | C4 is a highly efficient substrate for CYP27A1. Deficiency leads to C4 accumulation. | medlineplus.govnih.govnih.gov |

| CYP3A11 | Exhibits sterol 26-hydroxylase activity, involved in alternative sterol metabolism. | Its expression is upregulated by C4-mediated activation of the Pregnane X Receptor (PXR). | nih.govnih.govresearchgate.net |

Nuclear Receptor Modulation by 7-Hydroxy-4-cholesten-3-one (e.g., Pregnane X Receptor (PXR) Agonism)

Beyond being a metabolic intermediate, C4 also functions as a signaling molecule by directly modulating the activity of nuclear receptors, most notably the Pregnane X Receptor (PXR). nih.govbiocat.comtargetmol.commedchemexpress.com PXR is a ligand-activated transcription factor known as a xenosensor that recognizes a wide variety of foreign compounds and endogenous molecules. pnas.orgnih.gov

Multiple studies have identified C4 as an agonist of PXR. nih.govbiocat.comtargetmol.com Upon activation by ligands like C4, PXR regulates a network of genes involved in the metabolism and transport of various substances. pnas.orgnih.gov A significant finding from research in mouse models is that the activation of PXR by C4 leads to the increased expression of the CYP3A11 gene. nih.govnih.gov This demonstrates a feed-forward regulatory loop where an intermediate of one metabolic pathway (bile acid synthesis) can induce the expression of an enzyme in another pathway (alternative sterol metabolism), potentially as a compensatory mechanism. nih.gov This PXR-mediated action highlights the broader role of C4 not just as a simple precursor but as an active regulator in maintaining sterol homeostasis. nih.gov

Academic Research Methodologies for 7 Hydroxy 4 Cholesten 3 One Analysis

Advanced Chromatographic and Spectrometric Techniques for Quantification

The quantification of 7β-hydroxy-4-cholesten-3-one in complex biological samples necessitates the use of highly sensitive and specific analytical techniques. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose, offering the required selectivity and sensitivity to measure endogenous levels of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and widely used method for the quantification of 7β-hydroxy-4-cholesten-3-one in various biological matrices, including serum and plasma. nih.govresearchgate.netnih.govendocrine-abstracts.orgnih.govnih.gov This technique offers high sensitivity and specificity, often without the need for derivatization. nih.govnih.gov

Several LC-MS/MS methods have been developed and validated for the analysis of 7β-hydroxy-4-cholesten-3-one. researchgate.netnih.govendocrine-abstracts.org These methods typically involve the use of a reversed-phase C18 analytical column and a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). celerion.com The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and its stable isotope-labeled internal standard. celerion.com For instance, a common MRM transition for 7β-hydroxy-4-cholesten-3-one is m/z 401.2 → m/z 177.1. celerion.com

The application of LC-MS/MS extends to various research areas, including the investigation of bile acid malabsorption and its association with conditions like irritable bowel syndrome (IBS). nih.govcelerion.com Research has shown that serum levels of 7α-hydroxy-4-cholesten-3-one can be an indicator of bile acid synthesis rates. nih.govresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for 7β-Hydroxy-4-cholesten-3-one Analysis

| Parameter | Condition |

| Chromatography | |

| LC System | Waters ACQUITY UPLC I-Class celerion.com |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm celerion.com |

| Mobile Phase A | Water/Formic acid 100:0.1 (v/v) celerion.com |

| Mobile Phase B | Acetonitrile/Formic acid 100:0.1 (v/v) celerion.com |

| Flow Rate | 0.4 mL/min celerion.com |

| Column Temperature | 40 °C celerion.com |

| Injection Volume | 10 µL celerion.com |

| Mass Spectrometry | |

| Mass Spectrometer | SCIEX QTRAP 5500 celerion.com |

| Ionization Source | Electrospray Ionization (ESI) celerion.com |

| Polarity | Positive celerion.com |

| MRM Transition (Analyte) | m/z 401.2 → m/z 177.1 celerion.com |

| MRM Transition (IS) | m/z 408.2 → m/z 177.1 (for C4-d7) celerion.com |

This table presents an example of typical LC-MS/MS conditions and is not exhaustive.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 7β-hydroxy-4-cholesten-3-one, particularly for isotope dilution studies and broader metabolite profiling. nih.gov GC-MS often requires derivatization of the analyte to increase its volatility and thermal stability. nih.govescholarship.org A common derivatization procedure involves the formation of methyloxime-dimethylethylsilyl ethers. nih.gov

Stable isotope-dilution GC-MS methods provide high accuracy and precision, making them suitable for establishing reference measurement procedures. nih.gov In this approach, a known amount of a stable isotope-labeled internal standard, such as 7α-hydroxy-4-cholesten-3-one-d7, is added to the sample at the beginning of the preparation procedure. The ratio of the unlabeled analyte to the labeled internal standard is then measured by GC-MS, allowing for accurate quantification that corrects for variations in sample recovery.

GC-MS is also well-suited for comprehensive steroidomics and metabolite profiling, enabling the simultaneous analysis of a wide range of steroids and their metabolites. mdpi.com This is particularly valuable in research investigating inborn errors of metabolism and other endocrine disorders. mdpi.com The use of high-resolution capillary columns in GC provides excellent chromatographic separation of structurally similar compounds. researchgate.net

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can also be employed for the detection and quantification of 7β-hydroxy-4-cholesten-3-one. researchgate.netresearchgate.net While generally less sensitive than mass spectrometric methods, HPLC-UV offers a more accessible and cost-effective alternative for certain research applications. researchgate.net

HPLC methods for 7β-hydroxy-4-cholesten-3-one typically utilize a reversed-phase column and a mobile phase mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer. researchgate.netbibliotekanauki.pl The detection is usually performed at a wavelength around 242 nm, corresponding to the absorbance maximum of the α,β-unsaturated ketone chromophore in the molecule. researchgate.netbibliotekanauki.pl

To enhance sensitivity, derivatization of the keto group can be performed. For instance, derivatization to a picolinoyl ester has been shown to significantly improve the detection limit in LC-ESI-MS/MS analysis. researchgate.net While primarily developed for mass spectrometry, such derivatization strategies could potentially be adapted for HPLC with fluorescence detection to improve sensitivity.

Strategies for Sample Preparation and Minimizing Matrix Effects in Research Samples

The analysis of 7β-hydroxy-4-cholesten-3-one in biological matrices like serum and plasma is often challenged by the presence of interfering substances, collectively known as the matrix. These interferences can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. Therefore, effective sample preparation is a critical step to remove these matrix components and ensure the reliability of the analytical results. researchgate.netnih.govmdpi.com

Common sample preparation techniques for 7β-hydroxy-4-cholesten-3-one include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma or serum sample to precipitate proteins. nih.govnih.govresearchgate.net While effective at removing a large portion of proteins, it may not be sufficient to eliminate all matrix interferences, such as phospholipids (B1166683).

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analyte from the aqueous sample into an immiscible organic solvent. researchgate.netnih.govendocrine-abstracts.org This method can provide a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up. celerion.comresearchgate.net It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain either the analyte or the interfering components. For 7β-hydroxy-4-cholesten-3-one, reversed-phase sorbents like C18 are commonly used. researchgate.netresearchgate.net SPE can be optimized to effectively remove phospholipids and other matrix components, leading to a significant reduction in matrix effects. celerion.com

Minimizing matrix effects is crucial for the accuracy of the assay. mdpi.com Strategies to mitigate these effects include optimizing the chromatographic separation to ensure the analyte elutes in a region with minimal ion suppression, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

Application of Stable Isotope-Labeled Internal Standards (e.g., 7β-Hydroxy-4-cholesten-3-one as Internal Standard)

The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of accurate quantification in mass spectrometry-based assays for 7β-hydroxy-4-cholesten-3-one. researchgate.netnih.gov A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C).

A commonly used internal standard for this analysis is 7α-hydroxy-4-cholesten-3-one-d7. nih.govcelerion.com This deuterated analog is chemically identical to the analyte and is expected to have the same chromatographic retention time and ionization efficiency. By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, it can effectively compensate for variations in sample extraction recovery, and ion suppression or enhancement in the mass spectrometer. celerion.com The concentration of the analyte is determined by the ratio of the response of the analyte to the response of the SIL internal standard.

The use of a co-eluting SIL internal standard is considered the most effective way to correct for matrix effects and is a key component of robust and reliable quantitative bioanalytical methods.

Method Validation for Precision, Accuracy, and Stability in Academic Research Assays

Method validation is a critical process in academic research to ensure that an analytical method is reliable and reproducible for its intended purpose. researchgate.netnih.gov A validated method provides confidence in the accuracy and precision of the generated data. The validation of assays for 7β-hydroxy-4-cholesten-3-one typically follows guidelines from regulatory bodies and includes the assessment of several key parameters:

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. researchgate.netnih.gov It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentration levels (e.g., low, medium, and high quality control samples).

Accuracy: This is the closeness of the mean test results obtained by the method to the true value. researchgate.netnih.gov It is typically expressed as the percentage of the nominal concentration.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Stability: The stability of 7β-hydroxy-4-cholesten-3-one in the biological matrix under different storage and handling conditions is assessed to ensure that the measured concentration reflects the concentration at the time of sample collection. nih.govresearchgate.netnih.govendocrine-abstracts.orgcelerion.com This includes freeze-thaw stability, bench-top stability, and long-term storage stability. nih.govresearchgate.net For example, research has shown that 7α-hydroxy-4-cholesten-3-one can decline in unseparated blood over time, though it may be stable for up to 12 hours. nih.govendocrine-abstracts.org

Table 2: Example of Inter-batch Precision and Accuracy Data from a Validated LC-MS/MS Assay for 7α-hydroxy-4-cholesten-3-one

| QC Level | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.200 | 12 | 0.196 | 98.0 | 10.1 |

| Low | 0.600 | 12 | 0.597 | 99.5 | 2.6 |

| Mid | 75.0 | 12 | 78.4 | 104.5 | 2.1 |

| High | 150 | 12 | 148.7 | 99.1 | 3.3 |

Data adapted from a study by Celerion. celerion.com This table is for illustrative purposes and specific values may vary between different validated methods.

A thoroughly validated method ensures that the analytical data generated for 7β-hydroxy-4-cholesten-3-one in academic research are accurate, reliable, and fit for their intended scientific purpose. researchgate.netnih.govendocrine-abstracts.org

Research Applications of 7 Hydroxy 4 Cholesten 3 One As a Biochemical Marker

Non-invasive Assessment of Hepatic Bile Acid Synthesis Flux in Research Subjects

The measurement of serum 7α-hydroxy-4-cholesten-3-one (C4) provides a non-invasive method to assess the rate of bile acid synthesis in the liver. nih.govdroracle.ai This is because C4 is a direct and stable product of the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1). droracle.ai Its levels in the blood have been shown to correlate strongly with the activity of this enzyme. nih.govdroracle.ai

Research has demonstrated a significant positive linear correlation between serum C4 concentrations and the synthesis rates of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov This makes serum C4 a convenient marker for the semi-quantitative assessment of bile acid production in humans. nih.gov The levels of C4 in plasma have been shown to directly reflect the rate of bile acid synthesis, with a median concentration in healthy individuals reported to be around 12 ng/ml. nih.gov

The utility of C4 as a biomarker extends to various research settings, allowing for the investigation of bile acid synthesis regulation in both animal models and human subjects without the need for invasive liver biopsies. droracle.ai This has been instrumental in studies exploring the intricate feedback mechanisms that control bile acid production. nih.gov

Table 1: Serum C4 Levels and Bile Acid Synthesis

| Condition | Median Serum C4 Concentration (ng/mL) | Corresponding Bile Acid Production Rate |

|---|---|---|

| Healthy Subjects | 12 (range 3-40) | Normal |

| Extrahepatic Cholestasis | <1.5 (range <0.9-3) | Low |

| Liver Cirrhosis | <1.5 (range <0.9-38) | Low |

| Cholestyramine Treatment | 188 (range 54-477) | High |

| Ileal Resection | 397 (range 128-750) | High |

Data sourced from a study on the levels of 7α-hydroxy-4-cholesten-3-one in plasma reflecting rates of bile acid synthesis in man. nih.gov

Investigation of Sterol Homeostasis and Dysregulation in Experimental Models

The role of 7α-hydroxy-4-cholesten-3-one extends to the broader investigation of sterol homeostasis and its dysregulation. As an intermediate in the conversion of cholesterol to bile acids, its levels are intrinsically linked to cholesterol metabolism. nih.gov The synthesis of bile acids is a major pathway for cholesterol elimination, and therefore, monitoring C4 can provide insights into how the body manages cholesterol levels.

In experimental models, C4 is used to study the effects of various interventions on cholesterol and bile acid metabolism. For instance, studies have explored how different diets or therapeutic agents impact the levels of C4 as a surrogate for bile acid synthesis. researchgate.net Research has also delved into the complex regulatory networks involving nuclear receptors like the farnesoid X receptor (FXR), which plays a crucial role in controlling bile acid synthesis and, consequently, C4 levels. nih.gov

Furthermore, the study of C4 is relevant in understanding conditions associated with altered sterol metabolism, such as hypercholesterolemia. researchgate.net By measuring C4, researchers can assess the hepatic response to high cholesterol levels and the efficacy of treatments aimed at modulating cholesterol and bile acid pathways.

Correlation with Bile Acid Malabsorption in Research on Enteric Disorders

Serum 7α-hydroxy-4-cholesten-3-one has emerged as a key biomarker in the research of enteric disorders characterized by bile acid malabsorption (BAM). nih.govwikipedia.orgnih.gov In a healthy individual, the majority of bile acids are reabsorbed in the terminal ileum and returned to the liver. When this reabsorption is impaired, as seen in conditions like Crohn's disease or after ileal resection, the liver compensates by increasing bile acid synthesis to replenish the lost pool. nih.govescholarship.org This upregulation of synthesis leads to a corresponding increase in serum C4 levels. wikipedia.orgnih.govescholarship.org

Numerous studies have demonstrated a strong correlation between elevated serum C4 concentrations and BAM. nih.govnih.govescholarship.org For instance, research has shown a highly significant positive correlation between serum C4 levels and the results of the SeHCAT test, a gold standard for assessing bile acid retention. nih.gov This has positioned serum C4 as a convenient and reliable, non-invasive alternative for investigating BAM in patients with chronic diarrhea. nih.govbmj.com

In the context of specific enteric disorders, research has focused on the utility of C4 in identifying BAM in patients with irritable bowel syndrome with diarrhea (IBS-D) and inflammatory bowel disease (IBD), particularly Crohn's disease. nih.govnih.govescholarship.orgnih.govoup.comnih.gov Studies have established specific C4 cutoff values to help identify patients who are likely to have BAM. nih.govescholarship.orgnih.gov For example, a C4 concentration greater than 52.5 ng/mL has been suggested as indicative of BAM. nih.gov In patients with Crohn's disease, particularly those who have undergone ileal resection, significantly higher C4 concentrations are observed. nih.govescholarship.orgoup.comnih.gov

Table 2: Serum C4 Concentrations in Enteric Disorders

| Patient Group | Median Serum C4 Concentration (ng/mL) |

|---|---|

| Ulcerative Colitis (UC) | 11.8 |

| Crohn's Disease (CD) with Ileal Resection (IR) | 70.8 |

| CD with IR and documented ileitis | 100.0 |

| CD with IR and no ileitis | 51.6 |

Data from a study on serum concentrations of 7α-hydroxy-4-cholesten-3-one in patients with Crohn's disease. nih.gov

Utility in Studying Inherited Disorders of Sterol and Bile Acid Metabolism (e.g., Cerebrotendinous Xanthomatosis (CTX) Research)

The measurement of 7α-hydroxy-4-cholesten-3-one is of particular importance in the research and diagnosis of inherited disorders of sterol and bile acid metabolism. nih.govcheckrare.comrarecholestasis.comexplorationpub.comnih.gov One of the most prominent examples is Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase. nih.govnih.govfrontiersin.org

In CTX, the deficiency of sterol 27-hydroxylase disrupts the normal bile acid synthesis pathway, leading to an accumulation of cholesterol and its precursors, including cholestanol (B8816890). nih.govfrontiersin.org A key feature of this disorder is a marked elevation in the serum levels of 7α-hydroxy-4-cholesten-3-one. nih.govresearchgate.net This is due to the upregulation of cholesterol 7α-hydroxylase (CYP7A1) as the body attempts to compensate for the lack of normal bile acids. frontiersin.org

Research has shown that serum C4 is a highly sensitive and specific biomarker for CTX. researchgate.net In untreated patients, C4 levels can be over 100-fold higher than in unaffected individuals. researchgate.net This makes the measurement of C4 a valuable tool for the early diagnosis of CTX, often proving more effective than measuring cholestanol alone. researchgate.net Furthermore, monitoring serum C4 levels is crucial in assessing the response to treatment with chenodeoxycholic acid, the standard therapy for CTX, as effective treatment leads to a significant reduction in C4 concentrations. nih.govfrontiersin.orgresearchgate.netnih.gov

The study of C4 in CTX has also provided insights into the pathophysiology of the disease, suggesting that the accumulation of cholestanol may be secondary to the buildup of 7α-hydroxy-4-cholesten-3-one and its metabolites. nih.govfrontiersin.org

Table 3: Impact of Treatment on Serum C4 in a CTX Case Study

| Time Point | Serum 7α-hydroxy-4-cholesten-3-one (nmol/L) |

|---|---|

| Before Treatment | 488 |

| After 1 Year of Chenodeoxycholic Acid Treatment | 39 |

Data from a case study on Cerebrotendinous Xanthomatosis. frontiersin.org

Research into Mechanisms Underlying Altered 7-Hydroxy-4-cholesten-3-one Levels in Specific Physiological States (e.g., post-ileal resection, hypercholesterolemia)

Research into the mechanisms underlying altered 7α-hydroxy-4-cholesten-3-one levels in specific physiological states provides valuable insights into the regulation of bile acid and cholesterol metabolism. Two conditions that have been extensively studied in this context are post-ileal resection and hypercholesterolemia.

Following an ileal resection, the enterohepatic circulation of bile acids is disrupted, leading to significant bile acid malabsorption. nih.govescholarship.org The loss of negative feedback inhibition on the liver by returning bile acids results in a compensatory upregulation of bile acid synthesis. nih.govescholarship.org This is reflected in markedly elevated serum C4 levels. nih.govresearchgate.net Studies in patients who have undergone ileal resection have been instrumental in confirming the role of C4 as a sensitive marker of bile acid synthesis and malabsorption. nih.govresearchgate.net

In the context of hypercholesterolemia, research has investigated the relationship between cholesterol levels and bile acid synthesis, using C4 as a surrogate marker. researchgate.net The conversion of cholesterol to bile acids is a key pathway for cholesterol catabolism. Understanding how this pathway is regulated in states of high cholesterol is crucial for developing effective therapeutic strategies. Studies have explored how dietary interventions and lipid-lowering therapies affect C4 levels, providing insights into their mechanisms of action on cholesterol homeostasis. researchgate.net

In Vitro and Preclinical Models in 7 Hydroxy 4 Cholesten 3 One Research

Cellular and Subcellular Studies (e.g., Hepatic Microsomal Preparations, Fibroblast Cultures)

In vitro studies using subcellular fractions, particularly hepatic microsomal preparations, have been fundamental in establishing the metabolic role of 7-hydroxy-4-cholesten-3-one's isomers. These models allow for the investigation of specific enzymatic reactions in a controlled environment.

Studies utilizing hepatic microsomes from human liver biopsy specimens have demonstrated the formation of 4-cholesten-3-one (B1668897) from cholesterol nih.gov. In these systems, researchers have shown that 7α-hydroxy-4-cholesten-3-one is a direct precursor in the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid nih.gov. When radiolabeled 7α-hydroxy-4-cholesten-3-one was incubated with these preparations, it was efficiently converted into these bile acids, confirming its position as a key intermediate in the primary bile acid synthesis pathway originating in the liver nih.gov. In contrast, the precursor 4-cholesten-3-one was shown to be converted primarily into cholestanol (B8816890), indicating divergent pathways for these related sterols nih.gov.

While direct studies on 7β-Hydroxy-4-cholesten-3-one in hepatic microsomes are not prominent, research on related 7β-hydroxylated compounds in other cell culture systems provides insight. For instance, the effects of 7β-hydroxycholesterol have been investigated in cultured mouse L-cells (a cell line derived from fibroblasts) nih.gov. These studies examined the inhibition of sterol synthesis, demonstrating that such cellular models are valuable for understanding the biological activities of 7-beta-hydroxylated sterols nih.gov.

| In Vitro System | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Human Hepatic Microsomes | 7α-hydroxy-4-cholesten-3-one | Demonstrated to be a direct precursor for the primary bile acids, cholic acid and chenodeoxycholic acid. | nih.gov |

| Human Hepatic Microsomes | 4-cholesten-3-one | Primarily converted into cholestanol, not bile acids. | nih.gov |

| Cultured Mouse L-Cells (Fibroblast-derived) | 7β-hydroxycholesterol | Used to investigate the inhibitory effects of 7β-hydroxylated sterols on sterol synthesis. | nih.gov |

Animal Models for Investigating Sterol and Bile Acid Pathways (e.g., Rodent Models, Bile Fistula Studies)

Animal models are indispensable for understanding the integrated physiology of sterol and bile acid metabolism in a whole-organism context. Rodent models and studies involving bile fistulas in both animals and humans have been particularly informative.

Bile fistula studies in humans have provided definitive evidence for the role of 7α-hydroxy-4-cholesten-3-one as a bile acid intermediate. In a study involving patients with complete bile fistulas, intravenously administered tritium-labeled 7α-hydroxy-4-cholesten-3-one was rapidly and extensively metabolized nih.gov. Approximately 85% of the administered isotope was recovered in the bile within 12 hours, with over 96% of this radioactivity identified as cholic acid and chenodeoxycholic acid nih.gov. This finding strongly supports the hypothesis that 7α-hydroxy-4-cholesten-3-one is a natural and efficient intermediate in human bile acid synthesis nih.gov.

Rodent models, including rats and mice, are frequently used to study the regulation of these pathways and the effects of specific sterols. Studies in chronic bile fistula rats have been used to investigate how different bile acids, such as ursodeoxycholic acid and cholic acid, regulate the enzymes involved in bile acid synthesis nih.gov. Furthermore, research in rats has established a strong correlation between the levels of 7α-hydroxy-4-cholesten-3-one in the blood and the activity of the rate-limiting liver enzyme in bile acid synthesis, cholesterol 7α-hydroxylase researchgate.net. Animal models, including mice, rats, and rabbits, have also been employed to evaluate the metabolism and potential toxicity of 7β-hydroxycholesterol, a related oxysterol nih.gov.

| Model | Compound Studied | Objective / Key Findings | Reference |

|---|---|---|---|

| Human Bile Fistula Patients | 7α-hydroxy-4-cholesten-3-one | Confirmed its role as a direct and efficient intermediate in human bile acid synthesis, being converted to cholic and chenodeoxycholic acid. | nih.gov |

| Chronic Bile Fistula Rats | Ursodeoxycholic acid, Cholic acid | Used to study the negative feedback regulation of bile acid synthesis by different bile acids. | nih.gov |

| Rat Models | 7α-hydroxy-4-cholesten-3-one | Demonstrated that serum levels of the compound correlate strongly with hepatic cholesterol 7α-hydroxylase activity. | researchgate.net |

| Mice, Rats, Rabbits | 7β-hydroxycholesterol | Utilized to evaluate the metabolism and toxicity of 7β-hydroxylated oxysterols. | nih.gov |

Role of Gut Microbiota in Modulation of Related Sterol Metabolism

The gut microbiota plays a pivotal role in the metabolism of sterols and bile acids, creating a diverse pool of metabolites not produced by the host. The formation of 7β-hydroxy-4-cholesten-3-one is a key example of this microbial activity, occurring via the epimerization of its 7α-isomer, which is synthesized in the liver.

This transformation is carried out by bacterial enzymes called hydroxysteroid dehydrogenases (HSDHs) mdpi.com. The process of epimerization involves two steps: first, a 7α-HSDH, present in bacteria such as Bacteroides and E. coli, oxidizes the 7α-hydroxy group of a sterol to a 7-oxo (or 7-keto) intermediate mdpi.com. Subsequently, a 7β-HSDH, found in bacteria belonging to the Firmicutes phylum (e.g., Clostridium and Ruminococcus species), reduces the 7-oxo intermediate to a 7β-hydroxy group mdpi.com. This conversion from the α-orientation to the β-orientation can be performed by the combined action of two different microbial species or by a single organism that possesses both types of enzymes nih.gov. This microbial epimerization significantly diversifies the chemical structures and potential biological activities of sterols within the gut researchgate.net.

| Enzyme | Reaction Catalyzed | Bacterial Genera | Reference |

|---|---|---|---|

| 7α-hydroxysteroid dehydrogenase (7α-HSDH) | Oxidizes a 7α-hydroxy group to a 7-oxo group. | Bacteroides, Escherichia | mdpi.com |

| 7β-hydroxysteroid dehydrogenase (7β-HSDH) | Reduces a 7-oxo group to a 7β-hydroxy group. | Clostridium, Ruminococcus (Phylum: Firmicutes) | mdpi.comnih.gov |

Broader Scientific Implications and Future Research Directions

Interconnections with Other Oxysterols and Steroid Metabolites

7β-Hydroxy-4-cholesten-3-one is intricately linked with a network of other oxysterols and steroid metabolites, primarily through its role in the bile acid synthesis pathway. The initial and rate-limiting step in the classic pathway of bile acid synthesis is the conversion of cholesterol to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgnih.gov Subsequently, 7α-hydroxycholesterol is metabolized to 7α-hydroxy-4-cholesten-3-one. wikipedia.orgmedchemexpress.com This compound then serves as a crucial precursor for the synthesis of the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov

In certain metabolic disorders, such as cerebrotendinous xanthomatosis (CTX), there is an accumulation of specific intermediates. In CTX, a deficiency in the mitochondrial 26-hydroxylase enzyme leads to the buildup of 7α-hydroxy-4-cholesten-3-one and another related compound, cholesta-4,6-dien-3-one. nih.gov This accumulation is thought to contribute to the increased production of cholestanol (B8816890), a hallmark of the disease. nih.govnih.gov This highlights a pathological interconnection where a block in one metabolic route leads to the shunting of precursors into alternative pathways.

Furthermore, 7α-hydroxy-4-cholesten-3-one is a known agonist for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in drug and xenobiotic metabolism, as well as in lipid and glucose homeostasis. medchemexpress.com This interaction suggests a broader regulatory role for this oxysterol beyond its function as a simple metabolic intermediate.

| Compound | Relationship to 7β-Hydroxy-4-cholesten-3-one | Metabolic Pathway |

| 7α-hydroxycholesterol | Precursor | Bile Acid Synthesis wikipedia.org |

| 7α,12α-dihydroxycholest-4-en-3-one | Downstream metabolite | Cholic Acid Synthesis wikipedia.org |

| Chenodeoxycholic acid | End product | Bile Acid Synthesis nih.gov |

| Cholic acid | End product | Bile Acid Synthesis nih.gov |

| Cholesta-4,6-dien-3-one | Accumulates with 7α-hydroxy-4-cholesten-3-one in CTX | Alternative pathway in CTX nih.gov |

| Cholestanol | Formation may be increased by accumulation of 7α-hydroxy-4-cholesten-3-one in CTX | Alternative pathway in CTX nih.gov |

Stereochemical Considerations in Steroid Metabolism and Biological Activity

The stereochemistry of steroids is a critical determinant of their biological activity. researchgate.netslideshare.net The three-dimensional arrangement of atoms in the steroid nucleus and its substituents dictates how the molecule interacts with enzymes and receptors. For steroids, the fusion of the rings and the orientation of substituent groups, particularly at key positions like C-3 and C-17, are of paramount importance. researchgate.net

Steroids can exist in different conformations, with the chair conformation being more stable than the boat form due to lower angular strain. researchgate.net The orientation of substituents is described as either α (below the plane of the ring) or β (above the plane). slideshare.net These subtle differences in stereochemistry can lead to significant variations in biological function. researchgate.net

In the context of 7β-hydroxy-4-cholesten-3-one, the "7β" designation refers to the specific stereoisomer where the hydroxyl group at the 7th carbon position is in the beta orientation. This is distinct from its 7α-hydroxy counterpart, which is the primary intermediate in bile acid synthesis. wikipedia.org While the 7α-isomer is the well-established precursor, the stereospecificity of the enzymes involved in its metabolism is crucial. For example, cholesterol 7α-hydroxylase (CYP7A1) specifically catalyzes the 7α-hydroxylation of cholesterol. nih.gov

The reduction of the Δ4-double bond in the A-ring of steroids is an irreversible step, and the resulting stereochemistry (5α or 5β) significantly influences the biological activity of androgens. nih.gov Similarly, the oxidation and reduction at the 17-position regulate the bioactivity of androgens and estrogens. nih.gov While the specific biological activities of the 7β-isomer of hydroxy-4-cholesten-3-one are less characterized than the 7α-isomer, its stereochemistry would undoubtedly influence its interaction with enzymes and receptors, potentially leading to different metabolic fates and biological effects. The synthesis of 7α-hydroxy-4-cholesten-3-one often involves stereoselective reduction steps to obtain the desired 7α-hydroxy diastereomer from a 7-keto precursor, highlighting the importance of controlling stereochemistry in both biological and chemical processes. capes.gov.brnih.gov

| Feature | Description | Significance |

| Ring Fusion | The way in which the steroid rings are joined (e.g., cis or trans). | Affects the overall shape and flatness of the molecule. researchgate.net |

| Substituent Configuration | The spatial orientation of functional groups (α or β). | Critical for receptor binding and enzyme-substrate interactions. slideshare.net |

| Conformation | The three-dimensional shape adopted by the rings (e.g., chair or boat). | The chair conformation is generally more stable. researchgate.net |

Unexplored Metabolic Fates and Enzymatic Transformations of 7-Hydroxy-4-cholesten-3-one

While the primary metabolic fate of 7α-hydroxy-4-cholesten-3-one is its conversion to primary bile acids, there may be other, less characterized metabolic pathways and enzymatic transformations. nih.gov The accumulation of this intermediate in certain pathological conditions, like cerebrotendinous xanthomatosis, suggests that when the primary pathway is impaired, the substrate can be shunted into alternative routes. nih.gov

One such proposed alternative pathway in CTX involves the conversion of 7α-hydroxy-4-cholesten-3-one to cholesta-4,6-dien-3-one, which is then further metabolized to 4-cholesten-3-one (B1668897) and ultimately to cholestanol. nih.gov This indicates the existence of enzymes capable of acting on 7α-hydroxy-4-cholesten-3-one to produce these metabolites.

Further research is needed to identify and characterize the specific enzymes responsible for these alternative transformations. The broad substrate specificity of some cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes suggests that 7α-hydroxy-4-cholesten-3-one could be a substrate for a variety of these enzymes, leading to a range of currently unknown metabolites. nih.gov The study of the metabolism of other oxysterols reveals complex pathways involving multiple hydroxylations and side-chain oxidations, and it is plausible that 7α-hydroxy-4-cholesten-3-one undergoes similar, yet to be discovered, metabolic modifications.

The potential for novel enzymatic transformations is also highlighted by the fact that the human body possesses a vast array of metabolic enzymes whose full range of substrates and products is not yet completely understood. Investigating the metabolism of 7α-hydroxy-4-cholesten-3-one in different tissues and under various physiological and pathological conditions could reveal novel metabolic fates and provide insights into the regulation of steroid metabolism.

Potential for Discovery of Novel Regulatory Mechanisms in Lipid Homeostasis Research

The established role of 7α-hydroxy-4-cholesten-3-one as a key intermediate in bile acid synthesis and its connection to lipid metabolism make it a focal point for discovering new regulatory mechanisms in lipid homeostasis. nih.govresearchgate.net The synthesis of bile acids is a major pathway for cholesterol elimination, and the regulation of this process is crucial for maintaining cholesterol balance. nih.gov

The serum levels of 7α-hydroxy-4-cholesten-3-one are a dynamic marker of bile acid synthesis, reflecting the activity of the rate-limiting enzyme CYP7A1. wikipedia.orgmedchemexpress.com This suggests that factors influencing the levels of this intermediate could be part of a feedback loop regulating cholesterol metabolism. For instance, the activation of the pregnane X receptor (PXR) by 7α-hydroxy-4-cholesten-3-one points towards a potential mechanism by which this intermediate could influence the expression of genes involved in its own metabolism and in the broader network of lipid and xenobiotic metabolism. medchemexpress.com

Future research could explore how the levels of 7α-hydroxy-4-cholesten-3-one are sensed by the cell and what signaling pathways are initiated in response to changes in its concentration. This could involve interactions with other nuclear receptors, G-protein coupled receptors, or other cellular sensors of lipid levels. The tight correlation between serum 7α-hydroxy-4-cholesten-3-one levels and bile acid malabsorption further underscores its potential as a biomarker and a key player in the gut-liver axis of lipid regulation. nih.govnih.gov

Q & A

Q. What are the established methods for quantifying 7β-Hydroxy-4-cholesten-3-one in biological samples, and how are they optimized for sensitivity?

A validated UHPLC-MS/MS method involves protein precipitation with 2% formic acid in acetonitrile, using a stable isotope-labeled internal standard (e.g., deuterated 7α-Hydroxy-4-cholesten-3-one-d7) to correct for matrix effects. This approach achieves a lower limit of quantification (LLOQ) of 0.50 ng/mL in 100 µL human serum, critical for assessing bile acid synthesis in clinical studies . Optimization includes tuning mass spectrometry parameters and selecting chromatographic columns to enhance peak resolution and reduce interference from endogenous compounds.

Q. How does 7β-Hydroxy-4-cholesten-3-one function in the bile acid biosynthesis pathway?

This metabolite is an intermediate in the primary bile acid biosynthesis pathway, generated via the oxidation of 3β,7α-dihydroxy-5-cholestenoate by HSD3B7 (EC 1.1.1.181) or through CYP27A (EC 1.14.13.15)-mediated hydroxylation of 7α,26-dihydroxy-4-cholesten-3-one. Its concentration in serum correlates with CYP7A1 activity, making it a biomarker for bile acid synthesis rates .

Q. What are the key structural features and analytical challenges in characterizing 7β-Hydroxy-4-cholesten-3-one?

The compound contains a hydroxyl group at the 7β position and a ketone at C3 on a cholestene backbone. Challenges include distinguishing it from stereoisomers (e.g., 7α-hydroxy forms) and ensuring purity during synthesis. Structural confirmation requires NMR, high-resolution mass spectrometry (HRMS), and comparison with reference standards. For known compounds, cross-referencing databases like Reaxys or SciFinder is essential to validate identity .

Advanced Research Questions

Q. How should researchers address contradictions in reported serum concentrations of 7β-Hydroxy-4-cholesten-3-one across studies?

Discrepancies may arise from differences in sample preparation (e.g., derivatization vs. non-derivatization), calibration standards, or inter-laboratory variability. To resolve this, adopt a harmonized protocol, such as the surrogate matrix approach with isotope dilution, and validate methods using standardized reference materials. Transparent reporting of extraction efficiency and matrix effects, as outlined in research integrity guidelines, ensures reproducibility .

Q. What experimental strategies can improve the specificity of 7β-Hydroxy-4-cholesten-3-one detection in complex biological matrices?

Advanced approaches include:

- Chromatographic optimization : Use of C18 or phenyl-hexyl columns to separate co-eluting sterols.

- High-resolution MS : Employing Q-TOF or Orbitrap systems to differentiate isobaric interferences.

- Stable isotope tracing : Incorporating deuterated analogs (e.g., 7α-Hydroxy-4-cholesten-3-one-d7) to track metabolic turnover and correct for ion suppression .

Q. How can multi-omics data be integrated to study the regulatory role of 7β-Hydroxy-4-cholesten-3-one in metabolic disorders?

Combine lipidomic profiling (quantifying bile acids and sterols) with transcriptomic data (e.g., CYP7A1 expression) and gut microbiome analysis. For instance, correlations between elevated 7β-Hydroxy-4-cholesten-3-one, reduced CYP7A1 activity, and microbial bile acid deconjugation can reveal mechanisms in cholestasis or non-alcoholic fatty liver disease (NAFLD). Use bioinformatics tools to map pathways via KEGG or Reactome .

Q. What are the ethical considerations in designing clinical studies involving 7β-Hydroxy-4-cholesten-3-one as a biomarker?

Adhere to guidelines for human subject research, including informed consent, transparency in data reporting, and avoidance of sponsor bias. Ensure that conflicting results (e.g., unexpected correlations with disease states) are disclosed fully, as mandated by research integrity standards. Reference methodologies should be pre-registered to minimize selective reporting .

Methodological Resources

- Data Validation : Cross-check experimental results against published spectra (e.g., NIST Chemistry WebBook) and use peer-reviewed protocols for sterol extraction .

- Literature Review : Prioritize studies citing foundational work by Connor et al. (1969) and Pedersen et al. (2000) on bile acid kinetics .

- Ethical Compliance : Follow the World Conference on Research Integrity guidelines for data honesty and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.